molecular formula C8H15N B15275754 2-Cyclopropyl-2-ethylazetidine

2-Cyclopropyl-2-ethylazetidine

Cat. No.: B15275754
M. Wt: 125.21 g/mol
InChI Key: HCFVUAZKWXVPPN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-ethylazetidine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₅N. It is a four-membered ring structure that includes a cyclopropyl and an ethyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-ethylazetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the use of metalated azetidines, which can be synthesized through various metal-catalyzed reactions .

Industrial Production Methods

the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-ethylazetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-ethylazetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s ring strain and unique structural features enable it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropyl-2-ethylazetidine include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and ring strain .

Uniqueness

This compound is unique due to its specific combination of cyclopropyl and ethyl groups attached to the azetidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and development. Further studies and optimization of synthetic methods will enhance its applications and contribute to advancements in various fields.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-cyclopropyl-2-ethylazetidine

InChI

InChI=1S/C8H15N/c1-2-8(5-6-9-8)7-3-4-7/h7,9H,2-6H2,1H3

InChI Key

HCFVUAZKWXVPPN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN1)C2CC2

Origin of Product

United States

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